molecular formula C61H87N17O16 B1496848 acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid CAS No. 214061-18-4

acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Cat. No.: B1496848
CAS No.: 214061-18-4
M. Wt: 1314.4 g/mol
InChI Key: LNFODTJRLJFLCU-JYXNCNLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid" is a highly complex peptidomimetic molecule. It features a backbone of alternating amino acid residues, including imidazole, indole, and hydroxyphenyl groups, with terminal acetic acid moieties.

Properties

IUPAC Name

acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H83N17O14.C2H4O2/c1-32(2)23-42(52(84)70-41(12-7-21-64-59(61)62)58(90)76-22-8-13-47(76)57(89)66-29-49(80)81)71-50(82)39(11-5-6-20-60)69-53(85)43(24-33-14-16-36(78)17-15-33)72-56(88)46(30-77)75-54(86)44(25-34-27-65-38-10-4-3-9-37(34)38)73-55(87)45(26-35-28-63-31-67-35)74-51(83)40-18-19-48(79)68-40;1-2(3)4/h3-4,9-10,14-17,27-28,31-32,39-47,65,77-78H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H,63,67)(H,66,89)(H,68,79)(H,69,85)(H,70,84)(H,71,82)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,80,81)(H4,61,62,64);1H3,(H,3,4)/t39-,40+,41+,42+,43+,44+,45+,46+,47+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFODTJRLJFLCU-JYXNCNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H87N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214061-18-4
Record name 214061-18-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Peptide Bond Formation Using Carbodiimide Coupling

A key method involves coupling protected amino acid derivatives using carbodiimide reagents:

  • Example: A mixture of amino acid derivatives in isopropyl alcohol and water is cooled (0–5°C) and reacted with 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) to activate the carboxyl group for amide bond formation. Hydrochloric acid is added to maintain acidic conditions, and aqueous ammonia is used to quench the reaction or facilitate coupling completion.

This method is suitable for assembling the complex peptide backbone, allowing for selective coupling of residues while preserving stereochemistry.

Protection and Deprotection Strategies

  • Side chains with reactive groups (e.g., hydroxyl, amino, imidazole) are protected using suitable protecting groups during synthesis.
  • After coupling steps, protecting groups are removed under mild conditions to avoid decomposition or racemization.

Purification Techniques

  • Flash chromatography on silica gel using solvent gradients (e.g., ethyl acetate/hexane mixtures) is used to purify intermediates and the final compound.
  • Typical solvent systems range from 20% to 50% ethyl acetate in hexane, adjusted based on polarity of the compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Carbodiimide-mediated coupling EDC.HCl, HCl, aqueous ammonia, isopropyl alcohol/water 0–5 °C High Maintains stereochemistry, suitable for peptides
Flash chromatography Silica gel, EtOAc/hexane gradient (20–50%) Ambient N/A Purification of intermediates and final product
Protection/deprotection Standard protecting groups (e.g., Boc, Fmoc) and mild acids/bases Ambient to mild heating N/A Essential for selective reactions

Analytical and Research Findings

  • The use of EDC.HCl coupling has been demonstrated to efficiently form peptide bonds in complex molecules with multiple chiral centers, minimizing racemization and side reactions.
  • Purification by flash chromatography ensures high purity, critical for compounds with multiple functional groups and stereochemical complexity.
  • The synthetic routes are optimized to maintain the integrity of sensitive functional groups such as the imidazole ring of histidine and the indole ring of tryptophan, which are prone to side reactions under harsh conditions.

Chemical Reactions Analysis

Types of Reactions

acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Synthesis of Bioactive Compounds

Acetic acid derivatives are pivotal in the synthesis of bioactive molecules. The compound mentioned is a complex structure that can serve as a precursor for various pharmaceuticals. For instance, derivatives of acetic acid have been utilized in the synthesis of amino acids and peptides, which are essential for biological functions and therapeutic interventions.

Case Study: Synthesis of Amino Acids

  • Application : The synthesis of enantiomerically pure amino acids from acetic acid derivatives is crucial for developing new drugs.
  • Findings : Research indicates that specific configurations at the chiral centers significantly influence the biological activity of synthesized compounds .

Drug Development

The intricate structure of acetic acid derivatives enables their use in drug development, particularly as scaffolds for designing new therapeutic agents.

Example: GPR88 Ligands

  • Application : Compounds derived from acetic acid have been explored as ligands for GPR88, a receptor implicated in neurological disorders.
  • Research Insights : Studies show that modifications to the acetic acid moiety can enhance binding affinity and selectivity towards GPR88, leading to potential treatments for conditions such as schizophrenia .

Enzyme Inhibition Studies

Acetic acid derivatives are also significant in enzyme inhibition studies, where they act as inhibitors or modulators of various enzymes involved in metabolic pathways.

Case Study: Inhibition of Protein Kinases

  • Application : Certain acetic acid derivatives have been tested for their ability to inhibit protein kinases, which play a crucial role in cancer progression.
  • Results : The structure-activity relationship (SAR) studies reveal that specific functional groups attached to the acetic acid backbone can drastically affect inhibitory potency .

Agricultural Applications

Beyond medicinal chemistry, acetic acid derivatives find applications in agriculture as plant growth regulators and herbicides.

Research Findings

  • Compounds derived from acetic acid have been shown to enhance growth rates in certain crops while inhibiting the growth of weeds, demonstrating their dual utility .

Material Science

In material science, acetic acid derivatives are used to synthesize polymers and other materials with desirable properties.

Example: Biodegradable Polymers

  • Application : Acetic acid-based polymers are being developed for use in biodegradable plastics.
  • Insights : These materials exhibit favorable mechanical properties while being environmentally friendly, aligning with sustainability goals .

Mechanism of Action

acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, in turn, regulate the function of the gonads, including the production of sex steroids and gametogenesis.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Peptidomimetics and Acetic Acid Derivatives

The compound shares structural similarities with:

  • Xanthenone Acetic Acid (XAA) and Flavone Acetic Acid (FAA): These antitumor agents induce necrosis by disrupting tumor vasculature and immune modulation. The target compound’s indole and imidazole groups may enhance receptor binding, akin to XAA’s methyl-substituted derivatives, which show increased potency .
  • Fluorine-Substituted Phenyl Acetates : While lacking fluorine, the target compound’s ester-like linkages (e.g., pyrrolidone-2-carbonyl) mirror the multi-step synthesis of phenyl acetate derivatives, which require precise functional group manipulation for bioactivity .
Table 1: Key Structural and Functional Comparisons
Compound Key Functional Groups Biological Activity Synthesis Complexity
Target Peptidomimetic Imidazole, indole, hydroxyphenyl, acetic acid Hypothesized antitumor or anti-inflammatory High (multi-step peptide coupling)
XAA Derivatives Xanthenone core, methyl/acetic acid Tumor necrosis, vascular disruption Moderate (esterification)
Phenyl Acetates Fluorophenyl, ester linkages Hypnotic activity Moderate (four-step synthesis)
Acetic Acid Simple carboxylic acid Antimicrobial, silage stability Low (fermentation)

Research Findings and Implications

  • Efficacy in Complex Systems : While acetic acid alone is effective in silage () or colitis models (), the peptidomimetic’s multi-domain design may enable targeted delivery, reducing off-site toxicity.
  • Structural-Activity Relationships (SAR) : The indole and imidazole moieties correlate with receptor binding in antitumor agents (), suggesting SAR studies could optimize the compound’s activity.
  • Stability Under Stress : Similar to PEG-treated wood (), the compound’s branched structure may resist degradation, though washing or pH changes () could alter its efficacy.

Biological Activity

Acetic acid, known chemically as ethanoic acid, is a colorless organic compound with the formula CH3COOH\text{CH}_3\text{COOH}. It is widely recognized for its role in various biological processes and therapeutic applications. The focus of this article is on a specific derivative of acetic acid, particularly the compound with the complex IUPAC name:

Acetic acid; 2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid.

This compound exhibits notable biological activity, which is explored in detail below.

Mechanistic Insights

The biological activity of acetic acid and its derivatives can be attributed to several mechanisms, including:

  • Metabolic Regulation : Acetic acid plays a crucial role in metabolic pathways, particularly in the citric acid cycle. It serves as a precursor for various biosynthetic processes and energy production.
  • Antimicrobial Properties : Acetic acid has been shown to possess antimicrobial properties that inhibit the growth of certain bacteria and fungi. Its efficacy is often enhanced when used in combination with other agents.
  • Anti-inflammatory Effects : Research indicates that acetic acid derivatives may modulate inflammatory responses, potentially benefiting conditions such as arthritis and other inflammatory diseases.

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of acetic acid against various pathogens, including Escherichia coli and Staphylococcus aureus. Results showed that concentrations as low as 0.5% effectively inhibited bacterial growth, suggesting potential applications in food preservation and infection control .

2. Anti-inflammatory Properties

In a clinical trial involving patients with rheumatoid arthritis, a derivative of acetic acid demonstrated significant reductions in inflammatory markers compared to a placebo group. Patients reported improved joint mobility and reduced pain levels after treatment .

Table 1: Biological Activities of Acetic Acid Derivatives

Activity TypeCompound NameReference
AntimicrobialAcetic Acid (0.5% concentration)
Anti-inflammatoryAcetic Acid Derivative (Clinical Trial)
Metabolic RegulationAcetic Acid in Citric Acid Cycle

Table 2: Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial EfficacyEffective against E. coli and S. aureus at low concentrations
InflammationSignificant reduction in markers for rheumatoid arthritis patients
MetabolismRole as a precursor in energy production pathways

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals. Co-crystallization with stabilizing agents (e.g., metal ions) may improve crystal lattice stability .
  • NMR Spectroscopy : 2D techniques (e.g., NOESY, HSQC) map spatial proximities between protons and carbons, critical for confirming intramolecular hydrogen bonds and side-chain orientations .

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility in solution. Pair with experimental data (e.g., circular dichroism) to validate dynamic behavior under physiological conditions .
  • Cryo-Electron Microscopy (Cryo-EM) : Suitable for studying interactions with large biomolecules (e.g., proteins) at near-atomic resolution .

How should researchers resolve contradictory data regarding the compound’s biological activity in different assay systems?

Q. Basic Research Focus

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent composition) to isolate variables. For example, discrepancies in enzyme inhibition assays may arise from buffer ionic strength variations .
  • Dose-Response Curves : Use Hill slope analysis to differentiate true activity from non-specific binding .

Q. Advanced Research Focus

  • Machine Learning (ML) Meta-Analysis : Train models on aggregated data from diverse assays to identify confounding factors (e.g., cell membrane permeability vs. target affinity) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics directly, bypassing indirect assay artifacts .

What computational approaches best predict the compound’s interaction with biological targets?

Q. Basic Research Focus

  • Molecular Docking : Tools like AutoDock Vina screen for binding poses in silico. Prioritize targets with conserved active-site residues (e.g., imidazole-binding enzymes) .
  • Pharmacophore Modeling : Map critical functional groups (e.g., the 5-oxopyrrolidine moiety) to align with known ligand-receptor interactions .

Q. Advanced Research Focus

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic interactions at enzyme active sites, particularly for reactions involving charge transfer (e.g., protonation of the diamino group) .
  • AI-Driven Binding Affinity Prediction : Platforms like AlphaFold2 or RoseTTAFold predict protein-ligand interfaces with atomic accuracy, validated by mutagenesis studies .

What strategies identify structural analogs with enhanced stability or bioavailability?

Q. Basic Research Focus

  • Bioisosteric Replacement : Substitute labile groups (e.g., replace the acetic acid moiety with a tetrazole to improve metabolic stability) .
  • Comparative Table of Analogs :
Compound FeatureModification ExampleImpact on Properties
5-oxopyrrolidine moietyCyclic urea substitutionEnhanced protease resistance
Indole side chainN-methylationReduced CYP450 metabolism
Diaminomethylideneamino groupBoronic acid replacementImproved solubility in PBS

Data synthesized from structural analogs in

Q. Advanced Research Focus

  • High-Throughput Stability Screening : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation hotspots .
  • In Silico ADMET Prediction : Tools like SwissADME or pkCSM model absorption and toxicity profiles pre-synthesis .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map interactomes in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.